2-(1,4-Dimethyl-1H-pyrazol-5-yl)-2-methylpropanoic acid
CAS No.:
Cat. No.: VC17817016
Molecular Formula: C9H14N2O2
Molecular Weight: 182.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H14N2O2 |
|---|---|
| Molecular Weight | 182.22 g/mol |
| IUPAC Name | 2-(2,4-dimethylpyrazol-3-yl)-2-methylpropanoic acid |
| Standard InChI | InChI=1S/C9H14N2O2/c1-6-5-10-11(4)7(6)9(2,3)8(12)13/h5H,1-4H3,(H,12,13) |
| Standard InChI Key | YHDIBJXDXLPIQF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N(N=C1)C)C(C)(C)C(=O)O |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound’s structure consists of a pyrazole ring—a five-membered heterocycle with two nitrogen atoms—substituted at the 1- and 4-positions with methyl groups. A 2-methylpropanoic acid moiety is attached to the 5-position of the pyrazole, introducing both steric bulk and carboxylic acid reactivity. This arrangement distinguishes it from simpler pyrazole derivatives, as the methyl groups enhance lipophilicity while the carboxylic acid enables hydrogen bonding and salt formation.
Physicochemical Properties
Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₄N₂O₂ |
| Molecular Weight | 182.22 g/mol |
| Solubility | Moderate in polar solvents |
| Stability | Degrades under UV light |
The carboxylic acid group confers a pKa of approximately 4.5–5.0, making the compound partially ionized at physiological pH. This ionization influences its bioavailability and interaction with biological membranes.
Synthesis and Manufacturing
Primary Synthetic Route
The most common method involves reacting 1,4-dimethyl-1H-pyrazole with 2-bromo-2-methylpropanoic acid in a polar aprotic solvent (e.g., dimethylformamide) under basic conditions (e.g., potassium carbonate). Nucleophilic substitution at the brominated carbon yields the target compound, with typical reaction conditions requiring temperatures of 80–100°C and reaction times of 12–24 hours.
Industrial-Scale Optimization
A patented alternative employs sodium bis(2-methoxyethoxy)aluminum hydride as a reducing agent in a multi-step sequence, achieving higher yields (85–90%) compared to traditional methods . Critical parameters include:
-
Temperature Control: Maintaining 0–5°C during exothermic steps.
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Purification: Column chromatography with ethyl acetate/hexane mixtures .
This method reduces byproduct formation, making it suitable for large-scale production.
Chemical Reactivity and Stability
Functional Group Transformations
The carboxylic acid undergoes typical reactions such as esterification and amidation. For example, treatment with methanol and sulfuric acid produces the methyl ester, while reaction with thionyl chloride generates the acyl chloride intermediate. The pyrazole ring participates in electrophilic substitutions, though the methyl groups at positions 1 and 4 sterically hinder reactivity at adjacent sites.
Degradation Pathways
Exposure to UV light induces decarboxylation, forming 1,4-dimethyl-5-(2-methylpropan-2-yl)-1H-pyrazole as a primary degradation product. Hydrolytic stability is maintained at pH 4–8, but extreme acidic or basic conditions accelerate decomposition.
Comparative Analysis with Structural Analogues
Impact of Substitution Patterns
The table below contrasts key analogues:
| Compound | Substitution Pattern | COX-2 IC₅₀ (μM) |
|---|---|---|
| 2-(1,4-Dimethyl-1H-pyrazol-5-yl)-2-methylpropanoic acid | 1,4-dimethyl, 5-propanoic acid | 12.3 |
| 2-(1-Methyl-1H-pyrazol-5-yl)-2-methylpropanoic acid | 1-methyl, 5-propanoic acid | 28.7 |
| 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | 1-ethyl, 3-methyl | 56.1 |
The 1,4-dimethyl configuration enhances COX-2 affinity by 2.3-fold compared to monosubstituted derivatives, likely due to improved hydrophobic interactions.
Role of the Carboxylic Acid Moiety
Replacing the carboxylic acid with an ester (e.g., ethyl ester) reduces COX-2 inhibition (IC₅₀ = 38.9 μM), underscoring the importance of the ionizable group for target engagement.
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